2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate
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Overview
Description
2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C15H14ClNO2S and a molecular weight of 307.8 g/mol . This compound is known for its unique chemical structure, which includes a benzyl group substituted with a methylsulfanyl group and a carbamate group attached to a 3-chlorophenyl ring .
Preparation Methods
The synthesis of 2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(methylsulfanyl)benzyl alcohol with 3-chlorophenyl isocyanate . The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives .
Scientific Research Applications
2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate has various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate include:
2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate: Differing by the position of the chlorine atom on the phenyl ring.
2-(methylsulfanyl)benzyl N-(3-bromophenyl)carbamate: Differing by the substitution of chlorine with bromine.
2-(methylsulfanyl)benzyl N-(3-fluorophenyl)carbamate: Differing by the substitution of chlorine with fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)methyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-20-14-8-3-2-5-11(14)10-19-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQXWNLISYAEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1COC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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